![molecular formula C10H10O4 B13058951 2,3-Dihydro-5H-benzo[E][1,4]dioxepine-8-carboxylic acid](/img/structure/B13058951.png)
2,3-Dihydro-5H-benzo[E][1,4]dioxepine-8-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-5H-benzo[E][1,4]dioxepine-8-carboxylic acid is an organic compound with the molecular formula C10H10O4 and a molecular weight of 194.19 g/mol . This compound is characterized by a dioxepine ring fused to a benzene ring, with a carboxylic acid functional group attached at the 8th position . It is primarily used in research settings and has various applications in chemistry and biology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-5H-benzo[E][1,4]dioxepine-8-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions . One common method involves the reaction of catechol derivatives with epoxides, followed by oxidation and carboxylation steps . The reaction conditions often require the use of catalysts such as Lewis acids and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis of this compound on an industrial scale would likely involve optimization of the laboratory methods to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydro-5H-benzo[E][1,4]dioxepine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the dioxepine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include quinone derivatives, alcohols, aldehydes, and substituted benzene or dioxepine derivatives .
Aplicaciones Científicas De Investigación
2,3-Dihydro-5H-benzo[E][1,4]dioxepine-8-carboxylic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,3-Dihydro-5H-benzo[E][1,4]dioxepine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, while the dioxepine ring can engage in π-π interactions with aromatic residues . These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2,3-Dihydro-5H-benzo[E][1,4]dioxepine-8-carboxylic acid is unique due to its specific structural features, including the position of the carboxylic acid group and the fusion of the dioxepine ring to the benzene ring . These structural attributes confer distinct chemical reactivity and biological activity compared to similar compounds .
Propiedades
Fórmula molecular |
C10H10O4 |
|---|---|
Peso molecular |
194.18 g/mol |
Nombre IUPAC |
3,5-dihydro-2H-1,4-benzodioxepine-8-carboxylic acid |
InChI |
InChI=1S/C10H10O4/c11-10(12)7-1-2-8-6-13-3-4-14-9(8)5-7/h1-2,5H,3-4,6H2,(H,11,12) |
Clave InChI |
ACNRDLWOAHYKCI-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(CO1)C=CC(=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


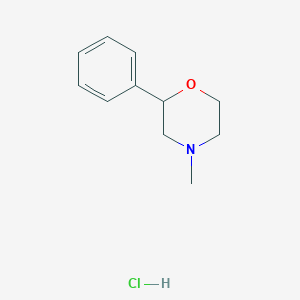
![4-[4-(4-fluorophenyl)phenyl]benzaldehyde](/img/structure/B13058873.png)
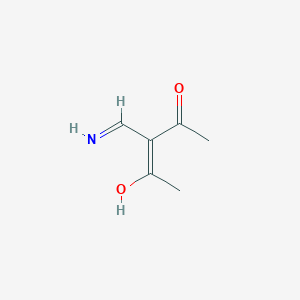

![Bicyclo[2.2.1]heptane-2-thiol](/img/structure/B13058887.png)
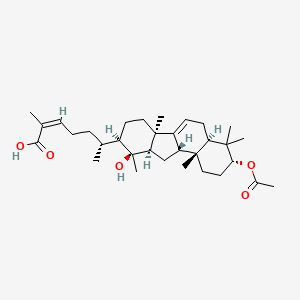
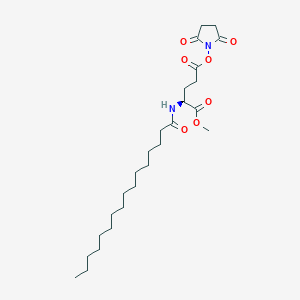




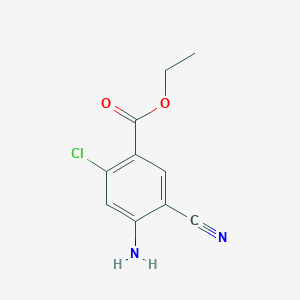

![4-Bromo-5h-pyrrolo[2,3-d]pyrimidine](/img/structure/B13058966.png)
